(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
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Overview
Description
(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a tetrahydroquinoline scaffold, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in various synthetic processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: Another boronic acid derivative used in similar cross-coupling reactions.
(N-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: A related compound with similar reactivity and applications.
Uniqueness
(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is unique due to its tetrahydroquinoline scaffold, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C11H14BNO3 |
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Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(14)13-6-2-3-9-7-10(12(15)16)4-5-11(9)13/h4-5,7,15-16H,2-3,6H2,1H3 |
InChI Key |
CQRCJMKUXRHBPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCC2)C(=O)C)(O)O |
Origin of Product |
United States |
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